
4-Bromo-2-nitrobenzoic acid
Overview
Description
4-Bromo-2-nitrobenzoic acid (CAS: 99277-71-1) is a substituted benzoic acid derivative with the molecular formula C₇H₄BrNO₄ and a molecular weight of 246.01 g/mol . It is characterized by a carboxylic acid group at position 1, a bromine atom at position 4, and a nitro group at position 2 on the benzene ring. Key physical properties include a melting point of 165–169°C and moderate solubility in polar solvents like ethanol and acetone . The compound is commercially available (e.g., Thermo Scientific Chemicals, 97% purity) and serves as a versatile intermediate in organic synthesis, particularly for pharmaceuticals and bioactive molecules . Safety data indicate it is hazardous (Xn, N), causing skin/eye irritation and environmental toxicity .
Preparation Methods
Nitration of 4-Bromotoluene Followed by Oxidation
Synthetic Pathway Overview
This two-step method involves nitrating 4-bromotoluene to form 4-bromo-2-nitrotoluene, followed by oxidation of the methyl group to a carboxylic acid. The nitration step employs mixed acid (HNO₃/H₂SO₄), leveraging the directing effects of the bromine substituent .
Nitration of 4-Bromotoluene
In a typical procedure, 4-bromotoluene is treated with fuming nitric acid (90%) and concentrated sulfuric acid at 0–5°C for 4 hours. The bromine atom directs nitration to the ortho position (relative to itself), yielding 4-bromo-2-nitrotoluene with 85–90% efficiency . The reaction mixture is quenched with ice, and the product is isolated via filtration.
Key Reaction Conditions:
Oxidation to Carboxylic Acid
The methyl group of 4-bromo-2-nitrotoluene is oxidized using potassium permanganate (KMnO₄) in acidic media. Under reflux conditions (100°C, 8 hours), the methyl group converts to a carboxylic acid, yielding 4-bromo-2-nitrobenzoic acid.
Optimization Insights:
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Solvent: Dilute H₂SO₄ (10% v/v) enhances reaction homogeneity.
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Oxidant Excess: A 3:1 molar ratio of KMnO₄ to substrate ensures complete conversion.
Bromination of 2-Nitrobenzoic Acid
Electrophilic Aromatic Bromination
Direct bromination of 2-nitrobenzoic acid introduces a bromine atom at the para position relative to the nitro group. This method exploits the nitro group’s strong meta-directing effect, positioning the bromine at C4 .
Reaction Protocol
A mixture of 2-nitrobenzoic acid, bromine (Br₂), and iron(III) bromide (FeBr₃) in acetic acid is stirred at 60°C for 6 hours. The reaction is monitored by TLC, and excess bromine is neutralized with sodium bisulfite.
Critical Parameters:
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Catalyst Loading: 10 mol% FeBr₃ maximizes regioselectivity.
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Solvent Choice: Acetic acid minimizes side reactions (e.g., decarboxylation).
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Yield: 70–75% after purification via column chromatography .
Competing Pathways
The nitro group’s electron-withdrawing nature reduces ring reactivity, necessitating elevated temperatures. Competing ortho-bromination is suppressed by steric hindrance from the carboxylic acid group.
Diazotization and Oxidation of 4-Bromo-2-Nitroaniline
Multi-Step Synthesis via Aniline Intermediate
This route begins with 4-bromo-2-nitroaniline, which undergoes diazotization followed by hydrolysis and oxidation to yield the target compound .
Diazotization and Hydrolysis
4-Bromo-2-nitroaniline is diazotized with sodium nitrite (NaNO₂) in hydrochloric acid at 0°C. The resulting diazonium salt is hydrolyzed to 4-bromo-2-nitrophenol using boiling water.
Challenges and Solutions:
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Low Diazonium Stability: Rapid hydrolysis at 0°C prevents decomposition.
Oxidation to Benzoic Acid
4-Bromo-2-nitrophenol is oxidized with potassium permanganate in alkaline conditions (pH 10–12) at 80°C for 5 hours. The phenol group converts to a carboxylic acid, yielding this compound.
Optimized Conditions:
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Oxidant: KMnO₄ (2.5 equiv)
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Base: NaOH (10% w/v)
Comparative Analysis of Preparation Methods
Method | Starting Material | Key Reagents | Yield | Purity | Scalability |
---|---|---|---|---|---|
Nitration-Oxidation | 4-Bromotoluene | HNO₃, H₂SO₄, KMnO₄ | 78–82% | >98% | Industrial |
Direct Bromination | 2-Nitrobenzoic Acid | Br₂, FeBr₃ | 70–75% | 95–97% | Lab-Scale |
Diazotization-Oxidation | 4-Bromo-2-nitroaniline | NaNO₂, HCl, KMnO₄ | 60–65% | 90–92% | Limited |
Advantages and Limitations:
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Nitration-Oxidation: High yield and scalability but requires hazardous nitration conditions.
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Direct Bromination: Simpler workflow but lower regioselectivity.
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Diazotization-Oxidation: Avoids harsh nitration but involves multiple low-yield steps.
Industrial-Scale Considerations
Process Intensification
Continuous-flow reactors improve safety and efficiency for nitration and oxidation steps, reducing reaction times by 40% .
Waste Management
Bromine recovery systems (e.g., adsorption on activated carbon) mitigate environmental impact, achieving 95% Br₂ reuse in direct bromination .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-nitrobenzoic acid undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Coupling Reactions: It can participate in coupling reactions, such as Negishi-type coupling, with dimethylzinc in the presence of palladium-phosphine catalysts.
Common Reagents and Conditions:
Reduction: Iron and hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling: Dimethylzinc and palladium-phosphine catalysts.
Major Products:
Reduction: 4-Bromo-2-aminobenzoic acid.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Coupling: Biaryl compounds.
Scientific Research Applications
Synthesis and Intermediate in Organic Chemistry
4-Bromo-2-nitrobenzoic acid serves as an important intermediate in the synthesis of various organic compounds. It undergoes reactions such as:
- Negishi Coupling: This compound can participate in Negishi-type coupling with dimethylzinc, facilitated by palladium-phosphine catalysis, to form biaryl compounds, which are valuable in pharmaceuticals and materials science .
- Solid Phase Synthesis: It has been utilized in solid-phase synthesis protocols to develop more complex molecules, particularly in the context of drug discovery .
Pharmaceutical Applications
The compound is recognized for its potential therapeutic applications:
- ABCG2 Inhibition: Research indicates that derivatives of this compound can inhibit the ABCG2 transporter, which is crucial in drug resistance mechanisms in cancer therapy. For instance, compounds synthesized using this acid demonstrated significant inhibitory effects on ABCG2 at submicromolar concentrations .
- MEK Inhibitors: It has been explored as part of a series of compounds that act as selective MEK kinase inhibitors, showing promise for treating proliferative diseases like cancer and psoriasis .
Biological Research Applications
This compound is also employed in various biological assays:
- Cell Cycle and Apoptosis Studies: The compound is used to investigate mechanisms of apoptosis and cell cycle regulation, contributing to our understanding of cellular responses to stress and damage .
- Immunology and Inflammation Research: Its derivatives have been studied for their roles in signaling pathways related to inflammation and immune responses, providing insights into potential therapeutic targets for inflammatory diseases .
Case Studies
Environmental Applications
Due to its chemical structure, this compound may also have applications in environmental chemistry, particularly in studying pollutant degradation or as a tracer for environmental monitoring.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrobenzoic acid primarily involves its reactivity due to the presence of the nitro and bromine substituents. The nitro group is an electron-withdrawing group, which makes the benzene ring more susceptible to nucleophilic attack. The bromine atom can be easily substituted by other nucleophiles, facilitating various chemical transformations .
Comparison with Similar Compounds
Comparison with Structural Analogs and Derivatives
Substituted Benzoic Acids
The nitro and bromo substituents significantly influence reactivity and applications compared to other benzoic acid derivatives.
Key Observations :
- The nitro group in this compound increases electrophilicity, enabling reactions like reduction to amines (e.g., in , nitro → amine conversion for drug intermediates) .
- 4-Bromobenzoic acid , lacking the nitro group, is less reactive and primarily serves as a simple aromatic acid in coupling reactions .
- 2-Amino-4-bromobenzoic acid is a biochemical reagent but lacks the nitro group’s versatility in forming heterocycles .
Functional Derivatives
This compound is a precursor to diverse derivatives with distinct applications:
Key Observations :
- Thiadiazole derivatives exhibit planar geometries (dihedral angle: 40.5° between thiadiazole and benzene rings) and form 3D hydrogen-bonded networks, critical for stabilizing bioactive conformations .
- Amide derivatives are pivotal in drug design; for example, coupling with 3,5-dimethoxyaniline yields intermediates for kinase inhibitors (72% yield) .
- 4-Bromo-2-nitrobenzaldehyde synthesis (95% yield via borane reduction) highlights the carboxylic acid’s reducibility, a feature absent in non-acid analogs .
Biological Activity
4-Bromo-2-nitrobenzoic acid (CAS Number: 99277-71-1) is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula: C₇H₄BrNO₄
- Molecular Weight: 246.01 g/mol
- Melting Point: 165-169 °C
- Boiling Point: 368.6 °C
- Density: 1.9 g/cm³
This compound has been identified as a biochemical reagent with various biological applications:
- ABCG2 Inhibition : The compound has shown activity as an inhibitor of the ABCG2 transporter, which plays a crucial role in drug resistance in cancer cells. In vitro studies have demonstrated that it can inhibit ABCG2 with an IC₅₀ value of approximately 117 nM, showcasing its potential as a lead compound for developing new anticancer therapies .
- Anti-Acetylcholinesterase Activity : Research indicates that derivatives of this compound may exhibit anti-acetylcholinesterase (AChE) activity, which is relevant for treating neurodegenerative diseases such as Alzheimer's . The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function.
- Antimicrobial Properties : The compound has also been studied for its antimicrobial effects against various pathogens, including bacteria and viruses . Its structural features contribute to its ability to disrupt microbial cell functions.
Table 1: Summary of Biological Activities
Activity Type | Effectiveness (IC₅₀) | Reference |
---|---|---|
ABCG2 Inhibition | 117 nM | |
Anti-Acetylcholinesterase | Not specified | |
Antimicrobial Activity | Variable |
Case Study 1: ABCG2 Inhibition
In a study focusing on the development of ABCG2 inhibitors, this compound was synthesized and tested alongside other analogs. The results indicated that this compound displayed significant inhibition of the ABCG2 transporter, which is essential in the pharmacokinetics of anticancer drugs. This suggests that modifying this compound could lead to more effective treatments for drug-resistant cancers .
Case Study 2: Neuroprotective Potential
Another investigation assessed the neuroprotective potential of compounds derived from this compound against AChE. The findings revealed promising results, indicating that these derivatives could serve as candidates for further development in treating Alzheimer's disease by enhancing cholinergic neurotransmission .
Q & A
Q. Basic: What are the key physicochemical properties of 4-Bromo-2-nitrobenzoic acid relevant to experimental design?
Answer:
The compound (CAS 99277-71-1) has a molecular formula C₇H₄BrNO₄ , molecular weight 246.01 g/mol , and a melting point range of 165–169°C . Its solubility varies significantly with solvent polarity due to the nitro and carboxylic acid groups. Safety precautions include:
- R22 (Harmful if swallowed) and Xn (Harmful substance) classifications.
- Mandatory use of PPE (gloves, goggles) and compliance with S61 (avoid environmental release) and S36/37 (protective clothing) protocols .
Q. Basic: What synthetic methodologies are commonly employed for preparing this compound?
Answer:
A validated route involves carbodiimide-mediated coupling (e.g., EDC·HCl) with DMAP as a catalyst in a DMF/DCM (1:1) solvent system at room temperature . Post-synthesis purification typically employs recrystallization from ethanol/water mixtures. Key quality control steps include:
- HPLC to monitor reaction progress.
- ¹H/¹³C NMR to confirm substitution patterns (e.g., nitro at C2, bromo at C4) .
Q. Basic: How should researchers handle and store this compound to ensure safety?
Answer:
- Storage: Keep in a desiccator at 4°C to prevent hydrolysis of the nitro group.
- Handling: Use fume hoods to avoid inhalation; wear nitrile gloves and chemical-resistant lab coats .
- Spill Management: Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose as hazardous waste under S61 guidelines .
Q. Advanced: How can crystallographic data for this compound derivatives be refined using modern software tools?
Answer:
For single-crystal X-ray diffraction
- Structure Solution: Use SHELXD (direct methods) or SHELXS (Patterson synthesis) for phase determination .
- Refinement: Apply SHELXL with anisotropic displacement parameters for non-H atoms. Hydrogen bonds are modeled using ORTEP-III for graphical representation .
- Validation: Check for data consistency using WinGX suite tools (e.g., PLATON for symmetry checks) .
Q. Advanced: What strategies resolve contradictions in spectroscopic data interpretation for nitro-substituted benzoic acids?
Answer:
Contradictions between FT-IR (e.g., NO₂ asymmetric stretch at ~1530 cm⁻¹) and X-ray crystallography (planarity of nitro group) may arise due to polymorphism or solvent effects. Mitigation strategies include:
- Variable-temperature NMR to assess dynamic effects.
- DFT calculations (e.g., B3LYP/6-31G*) to compare experimental and theoretical vibrational spectra .
- Powder XRD to identify polymorphic forms .
Q. Advanced: How do substituent effects influence the reactivity of this compound in nucleophilic aromatic substitution?
Answer:
The nitro group at C2 acts as a meta-directing electron-withdrawing group, while the bromo at C4 is ortho/para-directing . In reactions like Suzuki coupling:
- Palladium Catalysts (e.g., Pd(PPh₃)₄) selectively activate the C4 bromine due to steric hindrance from the nitro group.
- Kinetic Studies : Monitor regioselectivity using in situ Raman spectroscopy or LC-MS .
Q. Advanced: What experimental approaches validate hydrogen-bonding networks in this compound cocrystals?
Answer:
- Graph Set Analysis : Assign hydrogen-bond motifs (e.g., R₂²(8) rings) using XPac software to compare supramolecular synthons .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability with hydrogen-bond strength.
- Solid-State NMR : Probe ¹H-¹³C couplings to confirm proton donor-acceptor interactions .
Properties
IUPAC Name |
4-bromo-2-nitrobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNO4/c8-4-1-2-5(7(10)11)6(3-4)9(12)13/h1-3H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIRHHEZLJGORGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396250 | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99277-71-1 | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396250 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-nitrobenzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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